molecular formula C13H21BN2O2 B1395824 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1334171-28-6

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B1395824
CAS No.: 1334171-28-6
M. Wt: 248.13 g/mol
InChI Key: POHAFGQAIGIQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis and medicinal chemistry. This compound features a phenylboronic acid moiety linked to a piperazine ring, which is further substituted with an ethyl group. The presence of the boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with a suitable benzyl halide to form the intermediate 4-((4-ethylpiperazin-1-yl)methyl)benzene.

    Borylation: The intermediate is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperazine ring can also interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6,17-18H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHAFGQAIGIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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